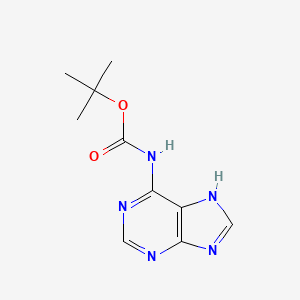

Tert-butyl N-(7H-purin-6-yl)carbamate

Übersicht

Beschreibung

Tert-butyl N-(7H-purin-6-yl)carbamate is a chemical compound with the molecular formula C15H21N5O4. It is also known as 6-[Bis(tert-butoxycarbonyl)amino]purine. This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound, and a tert-butyl carbamate group. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(7H-purin-6-yl)carbamate typically involves the reaction of purine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Starting Materials: Purine derivative, tert-butyl chloroformate, triethylamine.

Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

Procedure: The purine derivative is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic substitution at the carbamate group or purine ring. A notable example involves thiolation via mesylation and displacement (Table 1):

Table 1: Substitution Reaction for Thioether Formation

This two-step process involves:

-

Mesylation : Methanesulfonyl chloride (MsCl) activates the hydroxyl group for substitution.

-

Thiol Displacement : Potassium carbonate facilitates nucleophilic attack by a purine thiolate, forming a thioether linkage .

Coupling Reactions

The Boc-protected amine participates in peptide coupling reactions. For example, HATU-mediated coupling with tryptophan derivatives proceeds as follows (Table 2):

Table 2: Coupling Reaction with Fmoc-l-Trp-OH

| Reagents/Conditions | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| HATU, DIPEA, Fmoc-l-Trp-OH | DMF | RT | 58% | Fmoc-Trp-tert-butyl carbamate adduct |

Key steps include:

-

Activation of Fmoc-l-Trp-OH with HATU.

-

Deprotonation by DIPEA to enable amide bond formation.

-

Subsequent removal of the Fmoc group with piperidine yields a free amine .

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine (Table 3):

Table 3: Boc Deprotection Conditions

| Reagents/Conditions | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | RT | >90% | 7H-purin-6-amine |

| HCl (4M in dioxane) | Dioxane | 0°C → RT | 85% | 7H-purin-6-amine hydrochloride |

Mechanistically, protonation of the Boc carbonyl oxygen facilitates elimination of CO₂ and isobutylene, regenerating the free amine .

Functionalization of the Purine Ring

The purine moiety undergoes electrophilic aromatic substitution (EAS). For instance, halogenation at the C8 position using N-iodosuccinimide (NIS) proceeds as follows:

Table 4: Halogenation at C8 Position

| Reagents/Conditions | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| NIS, TFA | DCM | 0°C → RT | 72% | 8-Iodo-7H-purin-6-yl carbamate |

This reaction exploits the electron-rich nature of the purine ring, directing electrophiles to the C8 position .

Stability and Side Reactions

The compound exhibits limited stability under prolonged basic conditions, leading to carbamate hydrolysis:

Table 5: Hydrolysis Under Basic Conditions

| Reagents/Conditions | Solvent | Temperature | Outcome |

|---|---|---|---|

| NaOH (1M) | H₂O/THF | 50°C | Degradation to purine and CO₂ |

Key Research Findings

-

Synthetic Utility : The Boc group enhances solubility and stability during purine functionalization, enabling multi-step syntheses .

-

Biological Relevance : Deprotected derivatives show potential in enzyme inhibition studies, particularly targeting nucleotide metabolism .

-

Limitations : Base-sensitive conditions risk hydrolysis, necessitating careful reaction design .

For crystallographic data, the compound’s structure (CCDC 724528) confirms a planar purine ring with orthogonal Boc groups .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(7H-purin-6-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of tert-butyl N-(7H-purin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in purine metabolism. It may also interact with nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,6-di-Boc-adenine: Similar structure with two tert-butoxycarbonyl groups attached to the purine ring.

tert-Butyl N-(6-chloro-9H-purin-2-yl)carbamate: Contains a chloro substituent on the purine ring.

tert-Butyl N-(9H-purin-6-yl)carbamate: Similar structure but lacks the tert-butoxycarbonyl group.

Uniqueness

Tert-butyl N-(7H-purin-6-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications.

Biologische Aktivität

Tert-butyl N-(7H-purin-6-yl)carbamate is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Overview

- Molecular Formula : C15H21N5O4

- CAS Number : 309947-88-4

- Other Names : 6-[Bis(tert-butoxycarbonyl)amino]purine

This compound features a purine ring structure, which is integral to its biological activity, particularly in the context of nucleic acid interactions and enzyme modulation.

This compound influences biological systems through several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for enzymes involved in purine metabolism. This interaction can modulate metabolic pathways critical for cell proliferation and survival.

- Nucleic Acid Binding : It may interact with nucleic acids, potentially affecting their structure and function, which is crucial for processes like transcription and replication.

- Cell Signaling Modulation : The compound's ability to influence cellular signaling pathways can lead to various biological effects, including apoptosis and cell cycle regulation.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Antiproliferative Effects : In studies involving cancer cell lines, the compound demonstrated significant growth inhibition, suggesting its potential as an anticancer agent. For instance, derivatives of purine compounds have been reported to possess IC50 values in the nanomolar range against specific cancer types .

| Compound | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|

| This compound | 19 | High against CDK2 | |

| Related Purine Derivative | 9 | Selective CB2 antagonist |

Case Studies

- Cancer Research : In a study focused on CDK inhibitors, derivatives of purine compounds including this compound were synthesized and evaluated for their antiproliferative properties against triple-negative breast cancer cells. The findings indicated that these compounds could effectively inhibit cell growth and induce apoptosis .

- Neuroprotective Studies : Another investigation assessed the protective effects of related compounds against neurodegenerative conditions. Results showed that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating their potential for treating diseases like Alzheimer's .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of purine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions. This method highlights its utility as a building block in organic synthesis and pharmaceutical development.

Eigenschaften

IUPAC Name |

tert-butyl N-(7H-purin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)15-8-6-7(12-4-11-6)13-5-14-8/h4-5H,1-3H3,(H2,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLGPDYAOBHJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450145 | |

| Record name | Tert-butyl N-(7H-purin-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-88-4 | |

| Record name | Tert-butyl N-(7H-purin-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.